molecular formula C13H8ClFO2 B6378327 MFCD18314764 CAS No. 1261966-45-3

MFCD18314764

Cat. No.: B6378327
CAS No.: 1261966-45-3
M. Wt: 250.65 g/mol
InChI Key: JZCGGBGYYJKDRN-UHFFFAOYSA-N
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Description

MFCD18314764 is a chemical compound with unique properties that have garnered attention in various scientific fields

Preparation Methods

The synthesis of MFCD18314764 involves specific synthetic routes and reaction conditions. One common method includes a diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method is advantageous as it simplifies the preparation process and yields high-purity products. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD18314764 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

MFCD18314764 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management . Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of MFCD18314764 involves its interaction with specific molecular targets and pathways. For instance, it may act as a translational inhibitor, affecting the synthesis of certain proteins by binding to specific mRNA sequences . This interaction can lead to the modulation of various cellular processes, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

MFCD18314764 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups. this compound stands out due to its specific synthetic routes, reaction conditions, and unique applications in various fields . This compound’s distinct properties make it a valuable asset in scientific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique properties, preparation methods, and applications make it a subject of ongoing research and interest

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCGGBGYYJKDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685214
Record name 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-45-3
Record name 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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